Ethyl 2-(2-bromo-5-fluorophenyl)acetate
CAS No.: 1214910-61-8
Cat. No.: VC7903448
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214910-61-8 |
|---|---|
| Molecular Formula | C10H10BrFO2 |
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | ethyl 2-(2-bromo-5-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6H2,1H3 |
| Standard InChI Key | VJIZBDVPORTFJC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(C=CC(=C1)F)Br |
| Canonical SMILES | CCOC(=O)CC1=C(C=CC(=C1)F)Br |
Introduction
Ethyl 2-(2-bromo-5-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of more complex organic molecules.
Synthesis Methods
The synthesis of Ethyl 2-(2-bromo-5-fluorophenyl)acetate typically involves the esterification of 2-(2-bromo-5-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the production process.
Substitution Reactions
The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, using sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide at elevated temperatures can lead to the formation of 2-(2-azido-5-fluorophenyl)acetate or 2-(2-thiocyanato-5-fluorophenyl)acetate.
Reduction Reactions
The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride in anhydrous ether under reflux conditions, resulting in the formation of 2-(2-bromo-5-fluorophenyl)ethanol.
Oxidation Reactions
The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate in aqueous solution at room temperature, leading to the formation of 2-(2-bromo-5-fluorophenyl)acetic acid.
Biological Activity and Applications
Ethyl 2-(2-bromo-5-fluorophenyl)acetate is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis. It has been investigated for its antimicrobial, anti-inflammatory, and antiviral properties.
Anti-inflammatory Effects
Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This effect is particularly relevant in the context of chronic inflammatory diseases.
Antiviral Activity
Certain derivatives have demonstrated moderate antiviral activity against HIV-1, with percentage inhibitions ranging from 33% to 45% in cell-based assays.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | C10H10BrFO2 |
| Molecular Weight | 261.09 g/mol |
| CAS Number | 1214910-61-8 |
| Synonyms | Ethyl 2-(2-bromo-5-fluorophenyl)acetate, (2-Bromo-5-fluorophenyl)acetic acid ethyl ester |
| Chemical Structure | Ethyl ester of phenylacetic acid with bromine and fluorine substituents on the phenyl ring |
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